7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic organic compound belonging to the class of pyrazolopyridines. These compounds are characterized by a pyrazole ring fused to a pyridine ring. 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine itself has not been extensively studied, but its derivatives have shown promising biological activities, including antiproliferative and kinase inhibitory effects [, , , ]. This suggests its potential as a scaffold for developing novel therapeutic agents.
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a pyrazolo[3,4-c]pyridine core. It features a chlorine atom at the 7th position and a trifluoromethyl group at the 5th position. This compound has garnered attention for its potential biological activities and serves as a building block in the synthesis of more complex molecules.
The synthesis of 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves forming the pyrazolo[3,4-c]pyridine core followed by the introduction of substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-chloropyridine with trifluoroacetic anhydride can yield the desired compound through a series of intermediate steps .
Key steps in the synthesis may include:
The molecular formula of 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is C7H3ClF3N3, with a molecular weight of 221.57 g/mol. The structural representation can be described using various notations:
The compound exhibits a unique bicyclic structure that contributes to its chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups significantly influences its properties.
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific reaction conditions and reagents used.
The mechanism of action for 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The chlorine atom can engage in hydrogen bonding and halogen bonding interactions, influencing binding affinity to various molecular targets .
Key properties include:
Property | Value |
---|---|
Molecular Formula | C7H3ClF3N3 |
Molecular Weight | 221.57 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are crucial for understanding how the compound behaves under different conditions.
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific applications:
Research continues to explore its full potential in both academic and industrial settings, particularly focusing on its efficacy as a pharmaceutical agent and its utility in synthetic chemistry .
Pyrazolo[3,4-c]pyridines represent a specialized subclass of N-heterocyclic compounds characterized by a fused bicyclic system where a pyrazole ring shares bonds with a pyridine ring at the 3- and 4-positions. These scaffolds are classified among medicinal chemistry’s "privileged structures"—molecular frameworks capable of delivering high-affinity interactions across diverse biological targets through strategic substitution [3] [8]. The historical significance of pyrazolo-pyridines is underscored by their presence in clinical agents such as Riociguat (Adempas®), a soluble guanylate cyclase stimulator for pulmonary hypertension, and Vericiguat (Verquvo®), a heart failure therapeutic [3] [8]. Their evolution as drug candidates accelerated with the discovery that the pyridine nitrogen imparts basicity and hydrogen-bonding capability, while the pyrazole ring enables versatile functionalization at N-1, C-3, C-4, and C-6 positions [8].
Table 1: Clinically Relevant Pyrazolo-Pyridine Derivatives
Compound | Therapeutic Use | Key Structural Features |
---|---|---|
Riociguat (Adempas®) | Pulmonary hypertension | Carboxamide at C-3, amino group at C-5 |
Vericiguat (Verquvo®) | Chronic heart failure | Pyrimidine fusion at C-5-C-6 |
ZM-241385 | Adenosine A₂A receptor antagonist | Furan-2-yl group at C-6, amino substituent at C-3 |
The term "privileged" reflects their proven adaptability in targeting kinases (e.g., LRRK2, TYK2), phosphodiesterases, and neurotransmitter receptors [8] [10]. Synthetic accessibility further cemented their utility: classical routes involve cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl electrophiles or annulation of hydrazines onto chloronicotinonitriles [8]. Contemporary methods leverage microwave-assisted multicomponent reactions or transition metal catalysis to introduce pharmacophores like the trifluoromethyl group [7] [10].
The compound 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine (CAS: 1256793-17-5) exemplifies targeted molecular engineering within this scaffold. Its structure features two critical modifications: a chloro substituent at C-7 and a trifluoromethyl (–CF₃) group at C-5. The molecular formula (C₇H₃ClF₃N₃; MW: 221.57 g/mol) reflects these substitutions, with the SMILES string FC(F)(F)C1=CC2=C(NN=C2)C(Cl)=N1
encoding the fused ring topology [1] [2].
Table 2: Physicochemical Properties of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 221.57 g/mol | Calculated from molecular formula |
Purity | ≥95% | Sigma-Aldrich/Enamine specifications |
Storage Temperature | 4°C | Supplier recommendations |
Physical Form | Crystalline powder | Supplier documentation |
Canonical SMILES | FC(F)(F)C1=CC2C=NNC=2C(Cl)=N1 | Validated via NMR [1] |
The chlorine atom at C-7 serves dual roles: as a synthetic handle for nucleophilic displacement (e.g., amination, alkoxylation) and as a stereoelectronic modulator that withdraws electron density from the pyridine ring, enhancing electrophilicity at adjacent sites [7] [10]. The trifluoromethyl group at C-5 contributes steric bulk (van der Waals volume ≈ 38 ų) and induces electrostatic polarization, altering charge distribution across the π-system. NMR studies (δF: −60.8 to −61.9 ppm; JC₃,F ≈ 40 Hz) confirm through-space coupling between –CF₃ and H-4/C-3 nuclei, influencing molecular conformation [7] [10]. Quantum mechanical modeling reveals that –CF₃ withdraws σ-electrons while donating π-density, creating a dipole moment conducive to orthogonal interactions with hydrophobic enzyme pockets [4] [9].
The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its unique ability to fine-tune pharmacokinetic and pharmacodynamic properties. In 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine, the –CF₃ moiety acts as:
Table 3: Impact of Trifluoromethyl Substitution on Drug-Like Properties
Parameter | –CH₃ Analog | –CF₃ Analog | Biological Consequence |
---|---|---|---|
log P | ~1.8 | ~2.7 | Enhanced passive diffusion |
Metabolic Stability | Low (t₁/₂ < 30 min) | High (t₁/₂ > 90 min) | Reduced clearance |
σₚ (Hammett constant) | −0.17 | +0.54 | Increased electron withdrawal |
pKa* (pyridine N) | ~3.5 | ~2.9 | Strengthened cation-π interactions |
Notably, the –CF₃ group can serve as a bioisosteric replacement for nitro (–NO₂) or cyano (–CN) groups. In CB1 receptor allosteric modulators, replacing aliphatic –NO₂ with –CF₃ improved potency (IC₅₀: 120 nM → 45 nM) and metabolic stability (t₁/₂: 24 min → 120 min) without altering binding kinetics [9]. Similarly, in kinase inhibitors, –CF₃ analogues showed 3–5-fold lower efflux by P-glycoprotein transporters [4] [8]. Computational analyses (e.g., molecular electrostatic potential maps) reveal that –CF₃’s σ-hole (positive crown) and σ-lobe (negative belt) enable "halogen bond-like" interactions absent in nonfluorinated groups, explaining its versatility in target engagement [4] [9].
Key Compound Listing:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: